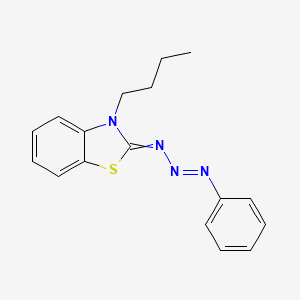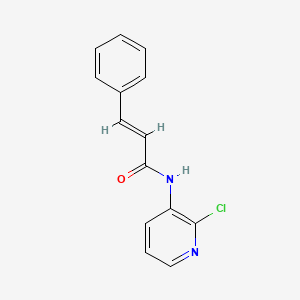![molecular formula C5H9ClO2S B14172462 3-[(2-Chloroethyl)sulfanyl]propanoic acid CAS No. 4303-46-2](/img/structure/B14172462.png)
3-[(2-Chloroethyl)sulfanyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Chloroethyl)sulfanyl]propanoic acid is an organic compound with the molecular formula C₅H₉ClO₂S. It is a derivative of propanoic acid, where a 2-chloroethyl group is attached to the sulfur atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chloroethyl)sulfanyl]propanoic acid typically involves the reaction of 3-mercaptopropanoic acid with 2-chloroethanol under acidic conditions. The reaction proceeds through the formation of a thioether linkage between the sulfur atom of 3-mercaptopropanoic acid and the carbon atom of 2-chloroethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-[(2-Chloroethyl)sulfanyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or sodium thiolate (NaSR) can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[(2-Chloroethyl)sulfanyl]propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[(2-Chloroethyl)sulfanyl]propanoic acid involves its interaction with various molecular targets. The chloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This can result in the modification of proteins, enzymes, or other biomolecules, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-3-[(2-chloroethyl)sulfanyl]propanoic acid: A derivative with an amino group, used in the study of cysteine and its derivatives.
3-[(2-Chlorophenyl)sulfanyl]propanoic acid: A compound with a chlorophenyl group, used in various chemical applications.
Uniqueness
3-[(2-Chloroethyl)sulfanyl]propanoic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its versatility makes it valuable in different fields of research and industry.
Propiedades
Número CAS |
4303-46-2 |
|---|---|
Fórmula molecular |
C5H9ClO2S |
Peso molecular |
168.64 g/mol |
Nombre IUPAC |
3-(2-chloroethylsulfanyl)propanoic acid |
InChI |
InChI=1S/C5H9ClO2S/c6-2-4-9-3-1-5(7)8/h1-4H2,(H,7,8) |
Clave InChI |
QEJFNSFFSQAUIW-UHFFFAOYSA-N |
SMILES canónico |
C(CSCCCl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-(4-Bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]piperidine-4-carboxamide](/img/structure/B14172392.png)

![3-methyl-6-phenyl-N,N-dipropylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B14172407.png)




![5-Benzo[1,3]dioxol-5-yl-2-(2-chloro-benzyl)-2H-tetrazole](/img/structure/B14172424.png)
![6-[5-(Thiophen-3-yl)[2,4'-bipyrimidin]-4(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14172437.png)
![(1R,2S)-N,2-Dimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14172458.png)


